ETHYL 6-BROMO-5-(4-METHOXYBENZOYLOXY)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE
Description
ETHYL 6-BROMO-5-(4-METHOXYBENZOYLOXY)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE is a synthetic benzofuran derivative characterized by a bromine atom at position 6, a methyl group at position 2, an ethyl ester at position 3, and a 4-methoxybenzoyloxy group at position 5. Benzofuran derivatives are widely studied for their biological activities, including cytotoxic, antifungal, and antibacterial properties . The compound’s structural complexity arises from its halogenation and esterification patterns, which influence its physicochemical and pharmacological behavior. Synthesis typically involves halogenation of precursor benzofuran cores and subsequent functionalization with ester or ether groups, as demonstrated in related compounds .
Properties
IUPAC Name |
ethyl 6-bromo-5-(4-methoxybenzoyl)oxy-2-methyl-1-benzofuran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrO6/c1-4-25-20(23)18-11(2)26-16-10-15(21)17(9-14(16)18)27-19(22)12-5-7-13(24-3)8-6-12/h5-10H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPVWEWOLFGUFCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=CC(=C(C=C21)OC(=O)C3=CC=C(C=C3)OC)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Molecular Architecture and Functional Group Interplay
The target molecule features a benzofuran core substituted at positions 2 (methyl), 3 (ethyl carboxylate), 5 (4-methoxybenzoyloxy), and 6 (bromo). The electron-withdrawing carboxylate at C3 directs electrophilic substitution to C5 and C6, while the methyl group at C2 imposes steric constraints on ring-forming reactions. Retrosynthetic disconnection suggests three key intermediates:
- 2-Methyl-1-benzofuran-3-carboxylate core
- Brominated derivative at C6
- 4-Methoxybenzoyl-protected phenolic oxygen at C5
Benzofuran Core Synthesis Methodologies
Copper-Catalyzed Cyclization of o-Hydroxycarbonyl Precursors
The most validated approach involves copper-mediated cyclization of o-hydroxyaldehyde 15 (R = methyl) with ethyl propiolate 16 in choline chloride-ethylene glycol deep eutectic solvent (DES):
$$
\text{15 (R = CH}_3\text{)} + \text{16} \xrightarrow{\text{CuI (10 mol\%), ChCl·EG, 80°C}} \text{2-methyl-1-benzofuran-3-carboxylate} \quad (82\% \text{ yield})
$$
Key Advantages :
- DES solvent enables recyclability (3 cycles with <5% yield drop)
- Tolerates electron-donating groups (EDGs) on the aldehyde
Rhodium-Catalyzed Annulation for Steric Control
For substrates requiring precise methyl group positioning, CpRh-catalyzed C–H activation of benzamides 43 with vinylene carbonate 42 achieves superior regioselectivity:
$$
\text{42} + \text{43} \xrightarrow{\text{CpRh (5 mol\%), ClCH}2\text{CH}2\text{Cl}} \text{2-methylbenzofuran carboxylates} \quad (65\% \text{ average yield})
$$
Limitations :
- Requires anhydrous conditions
- Limited scalability due to rhodium cost
Regioselective Bromination Strategies
Radical Bromination Using NBS
Post-cyclization bromination at C6 proceeds efficiently under radical conditions:
| Condition | Yield (%) | Selectivity (C6:C4) |
|---|---|---|
| NBS, AIBN, CCl₄, 80°C | 78 | 9:1 |
| Br₂, FeCl₃, CH₂Cl₂, 0°C | 63 | 4:1 |
Optimized Protocol :
- Dissolve 2-methyl-1-benzofuran-3-carboxylate (1 eq) in CCl₄
- Add NBS (1.1 eq) and AIBN (0.1 eq)
- Reflux 8 hr under N₂
- Isolate 6-bromo derivative via silica chromatography (hexane:EtOAc 4:1)
Integrated Synthetic Route
Combining the optimal methods yields a four-step synthesis:
- Core Formation : Copper/DES-mediated cyclization (82%)
- Bromination : NBS radical bromination (78%)
- Hydroxylation : Directed lithiation-oxidation (68%)
- Acylation : DMAP-catalyzed esterification (91%)
Cumulative Yield :
$$
0.82 \times 0.78 \times 0.68 \times 0.91 = 0.395 \quad (39.5\% \text{ overall})
$$
Analytical Characterization Benchmarks
Spectroscopic Data :
- ¹H NMR (CDCl₃): δ 1.42 (t, J=7.1Hz, 3H, COOCH₂CH₃), 2.58 (s, 3H, C2-CH₃), 3.89 (s, 3H, OCH₃), 4.40 (q, J=7.1Hz, 2H, COOCH₂)
- HRMS : [M+H]⁺ Calcd for C₂₁H₁₈BrO₆: 469.0254; Found: 469.0257
Chromatographic Purity :
- HPLC (C18, MeCN:H₂O 70:30): t_R = 6.72 min, 99.1% purity
Chemical Reactions Analysis
Types of Reactions
ETHYL 6-BROMO-5-(4-METHOXYBENZOYLOXY)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions to facilitate the breakdown of the ester group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
Biological Activities
1.1 Anticancer Properties
Recent studies indicate that ethyl 6-bromo-5-(4-methoxybenzyloxy)-2-methyl-1-benzofuran-3-carboxylate exhibits potent anticancer properties. Research has shown its effectiveness against various cancer cell lines, suggesting mechanisms involving apoptosis and cell cycle arrest. For instance, a study demonstrated that this compound induced apoptosis in human breast cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
1.2 Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies have indicated that it possesses significant antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.
Synthetic Methodologies
2.1 Synthesis Routes
The synthesis of ethyl 6-bromo-5-(4-methoxybenzyloxy)-2-methyl-1-benzofuran-3-carboxylate typically involves multi-step reactions starting from readily available precursors. The key steps include:
- Bromination: Introduction of the bromine atom at the 6-position of the benzofuran ring.
- Benzoylation: Reaction with 4-methoxybenzoyl chloride to form the benzyloxy derivative.
- Esterification: Formation of the ethyl ester through reaction with ethanol and acid catalysts.
These synthetic routes are crucial for producing the compound in sufficient quantities for biological testing and further research .
Case Studies
3.1 Pharmacological Evaluation
A comprehensive pharmacological evaluation was conducted to assess the efficacy and safety profile of ethyl 6-bromo-5-(4-methoxybenzyloxy)-2-methyl-1-benzofuran-3-carboxylate in animal models. The study involved administering varying doses to assess its impact on tumor growth and overall survival rates in mice bearing xenograft tumors. Results indicated a dose-dependent reduction in tumor size, with minimal toxicity observed at therapeutic doses.
3.2 Structure-Activity Relationship Studies
Further investigations into the structure-activity relationship (SAR) have provided insights into the functional groups that contribute to its biological activity. Modifications at the methoxy group or variations in the benzofuran core have been explored to enhance potency and selectivity against cancer cells while reducing off-target effects .
Data Table: Summary of Biological Activities
| Activity | Effect | Mechanism |
|---|---|---|
| Anticancer | Induces apoptosis | Activation of caspases; modulation of Bcl-2 |
| Antimicrobial | Significant antibacterial action | Disruption of bacterial cell membranes |
Mechanism of Action
The mechanism of action of ETHYL 6-BROMO-5-(4-METHOXYBENZOYLOXY)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Key Structural Variations:
Position 5 Substituents: The 4-methoxybenzoyloxy group in the target compound contrasts with analogues bearing 4-methylbenzyloxy (), 3-fluorobenzyloxy (), or 2-(diethylamino)ethoxy groups (). Derivatives with 4-fluorophenyl-2-oxoethoxy () exhibit higher molecular weights (497.3 g/mol) due to extended substituents, which may reduce bioavailability .
Halogenation: Bromination at position 6 is a common feature in cytotoxic benzofurans. However, brominated derivatives generally show lower cytotoxicity than non-halogenated precursors, as observed in and .
Ester Groups :
- The ethyl ester in the target compound differs from methyl esters (e.g., : 393.212 g/mol). Ethyl esters are typically more metabolically stable than methyl esters, which may influence pharmacokinetics .
Physicochemical Properties
*Calculated based on structural similarity to and .
Biological Activity
Ethyl 6-bromo-5-(4-methoxybenzyloxy)-2-methyl-1-benzofuran-3-carboxylate is a compound that has garnered attention in pharmacological research due to its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and detailed research findings.
- IUPAC Name : Ethyl 6-bromo-5-(4-methoxybenzyloxy)-2-methyl-1-benzofuran-3-carboxylate
- Molecular Formula : CHBrO
- CAS Number : 384800-22-0
- Molecular Weight : 433.249 g/mol
Research indicates that ethyl 6-bromo-5-(4-methoxybenzyloxy)-2-methyl-1-benzofuran-3-carboxylate exhibits potent anticancer properties. It operates through multiple mechanisms, including:
- Inhibition of Cell Proliferation : The compound has been shown to inhibit cell proliferation in various cancer cell lines, including lung (A549) and cervical (HeLa) cancer cells, with significant effects observed at nanomolar concentrations.
- Induction of Apoptosis : Studies demonstrate that this compound can induce apoptosis in cancer cells, which is critical for preventing tumor growth.
- Molecular Targeting : The compound has been investigated for its ability to target specific kinases involved in cancer progression, such as CDK2 and GSK-3β.
Table 1: Anticancer Activity Against Various Cell Lines
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| A549 | 3.45 | Inhibition of proliferation |
| HeLa | 4.53 | Induction of apoptosis |
| MCF-7 | 2.27 | Dual inhibition of CDK2/GSK-3β |
These results indicate that ethyl 6-bromo-5-(4-methoxybenzyloxy)-2-methyl-1-benzofuran-3-carboxylate exhibits significant cytotoxicity across different cancer cell lines, suggesting its potential utility in cancer therapy.
Case Studies
- Lung Cancer Study : In a study published in European Journal of Medicinal Chemistry, ethyl 6-bromo derivatives were synthesized and screened for anticancer activity against A549 cells. The most potent derivative exhibited an IC value significantly lower than that of the standard drug doxorubicin, indicating superior efficacy in inhibiting lung cancer cell growth .
- Cervical Cancer Research : Another investigation focused on the effects of this compound on HeLa cells demonstrated morphological changes indicative of apoptosis and confirmed its role as a potent inhibitor of cervical cancer cell proliferation .
Molecular Docking Studies
Molecular docking studies have been conducted to elucidate the binding affinity of ethyl 6-bromo-5-(4-methoxybenzyloxy)-2-methyl-1-benzofuran-3-carboxylate with key molecular targets like ERK2 and FGFR2. These studies revealed strong interactions between the compound and the active sites of these proteins, supporting its role as a potential therapeutic agent .
Q & A
Q. What are the key steps in synthesizing ETHYL 6-BROMO-5-(4-METHOXYBENZOYLOXY)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves multi-step pathways, including bromination, esterification, and substitution reactions. Key steps and optimized conditions are outlined below:
| Step | Reaction Conditions | Catalysts/Solvents | Yield (%) | Purity Control Methods |
|---|---|---|---|---|
| Bromination | Controlled temperature (0–5°C), inert atmosphere | DMF, NBS | 65–75 | TLC (Rf = 0.3 in hexane:EtOAc) |
| Esterification | Reflux in acetone, K₂CO₃ as base, 12–24 hr reaction time | Acetone, K₂CO₃ | 70–85 | NMR (δ 4.3 ppm for ethyl ester) |
| Substitution | Microwave-assisted heating (80°C, 2 hr) | Pd(OAc)₂, DIPEA | 50–60 | HPLC (≥95% purity) |
Critical factors include solvent polarity (e.g., DMF for bromination), base strength (K₂CO₃ for deprotonation), and catalyst selection (Pd for cross-coupling). Inconsistent yields often arise from incomplete bromination or side reactions, necessitating rigorous TLC monitoring .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers are critical for confirming its structure?
Methodological Answer: A combination of NMR, IR, and mass spectrometry is essential:
| Technique | Key Spectral Markers | Functional Group Confirmation |
|---|---|---|
| ¹H NMR | δ 1.3 ppm (triplet, ethyl CH₃), δ 4.3 ppm (quartet, ethyl CH₂), δ 6.8–7.5 ppm (aromatic protons) | Ester, benzofuran core, substituents |
| ¹³C NMR | δ 165–170 ppm (ester carbonyl), δ 110–160 ppm (aromatic carbons), δ 55 ppm (methoxy group) | Carbonyl and aromatic ring validation |
| IR | 1720 cm⁻¹ (C=O ester), 1250 cm⁻¹ (C-O ester), 1600 cm⁻¹ (aromatic C=C) | Ester and aromatic backbone |
| HRMS | [M+H]⁺ at m/z 449.05 (calculated for C₂₁H₁₈BrO₅) | Molecular formula confirmation |
Discrepancies in δ values may indicate impurities or stereochemical variations. For example, shifts in methoxy protons (δ 3.8–4.0 ppm) suggest improper substitution .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies involving this benzofuran derivative?
Methodological Answer: Contradictions often arise from variations in assay conditions, structural analogs, or cell line specificity. A systematic approach includes:
- Standardized Assays: Use validated protocols (e.g., CLSI guidelines for antimicrobial testing).
- Structural Verification: Confirm compound identity via XRD or 2D NMR to rule out isomerism .
- Dose-Response Analysis: Compare EC₅₀ values across studies (e.g., anticancer activity in MCF-7 vs. HepG2 cells).
Case Study:
A 2025 study reported IC₅₀ = 12 µM (MCF-7), while another found IC₅₀ = 45 µM. Further analysis revealed differing incubation times (48 vs. 72 hr) and serum concentrations in media .
Q. What strategies are recommended for optimizing the synthetic pathway to achieve higher enantiomeric purity?
Methodological Answer: Enantiomeric purity is critical for biological efficacy. Optimization strategies include:
- Chiral Catalysts: Use (R)-BINAP-Pd complexes for asymmetric Suzuki coupling (↑ enantiomeric excess (ee) to 90%) .
- Chromatographic Resolution: Employ chiral HPLC with cellulose-based columns (e.g., Chiralpak IC).
- Crystallography: Recrystallize in hexane:EtOAc (3:1) to isolate dominant enantiomers.
Q. How do substituent modifications (e.g., bromine vs. chlorine) impact the compound’s biological activity and reactivity?
Methodological Answer: Structure-Activity Relationship (SAR) studies reveal:
- Bromine: Enhances lipophilicity (logP ↑ 0.5) and anticancer potency (IC₅₀ ↓ 30% vs. Cl-substituted analogs).
- Methoxy Group: Improves solubility (↑ 20% in PBS) but reduces binding to hydrophobic enzyme pockets.
- Ester vs. Carboxylic Acid: Ester derivatives show better membrane permeability (Papp = 5 × 10⁻⁶ cm/s) .
SAR Table:
| Substituent | LogP | IC₅₀ (µM) | Solubility (mg/mL) |
|---|---|---|---|
| 6-Br, 4-OCH₃ | 3.2 | 12 | 0.15 |
| 6-Cl, 4-OCH₃ | 2.7 | 35 | 0.18 |
| 6-Br, 4-OH | 2.1 | 50 | 0.40 |
Halogen size and electronegativity directly influence target binding and metabolic stability .
Q. What advanced computational methods can predict the compound’s interaction with biological targets?
Methodological Answer: Molecular docking (AutoDock Vina) and MD simulations (GROMACS) are used to model interactions:
- Target: Human topoisomerase IIα (PDB: 1ZXM).
- Key Interactions: Hydrogen bonding with Asn91, hydrophobic contacts with Leu97.
- Validation: Compare docking scores (ΔG = -9.2 kcal/mol) with experimental IC₅₀ values.
Validation Table:
| Compound | Docking Score (ΔG, kcal/mol) | Experimental IC₅₀ (µM) |
|---|---|---|
| Parent Compound | -9.2 | 12 |
| 6-Cl Analog | -7.8 | 35 |
Discrepancies >2 kcal/mol warrant re-evaluation of force field parameters .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
